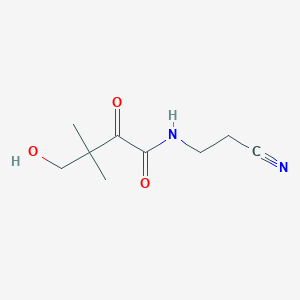
2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine is a fluorinated pyridine derivative characterized by the presence of three phenylsulfanyl groups and two fluorine atoms on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine typically involves the introduction of phenylsulfanyl groups onto a fluorinated pyridine core. One common method is the nucleophilic substitution reaction of pentafluoropyridine with sodium phenylsulfide. The reaction is carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, yielding a simpler fluorinated pyridine derivative.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Fluorinated pyridine derivatives without phenylsulfanyl groups.
Substitution: Pyridine derivatives with various substituents replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine is largely dependent on its chemical reactivity and interactions with molecular targets. The presence of fluorine atoms and phenylsulfanyl groups can influence the compound’s electronic properties, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved in its action are determined by the specific application and the nature of the interacting species.
Comparación Con Compuestos Similares
3,5-Difluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with different substituents.
2,3,5-Trifluoro-4,6-bis(phenylsulfanyl)pyridine: A compound with a similar structure but different substitution pattern.
Uniqueness: 2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine is unique due to the specific arrangement of fluorine and phenylsulfanyl groups on the pyridine ring. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
113382-82-4 |
|---|---|
Fórmula molecular |
C23H15F2NS3 |
Peso molecular |
439.6 g/mol |
Nombre IUPAC |
2,3-difluoro-4,5,6-tris(phenylsulfanyl)pyridine |
InChI |
InChI=1S/C23H15F2NS3/c24-19-20(27-16-10-4-1-5-11-16)21(28-17-12-6-2-7-13-17)23(26-22(19)25)29-18-14-8-3-9-15-18/h1-15H |
Clave InChI |
JOSRUQVEOIRNOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=C(C(=NC(=C2SC3=CC=CC=C3)SC4=CC=CC=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


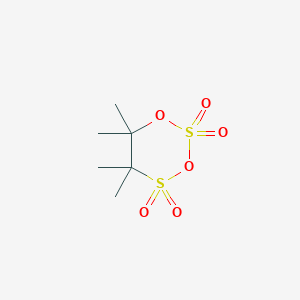
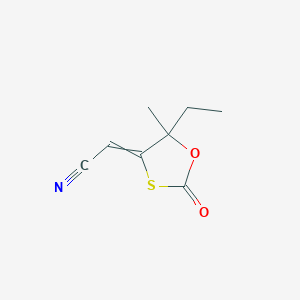



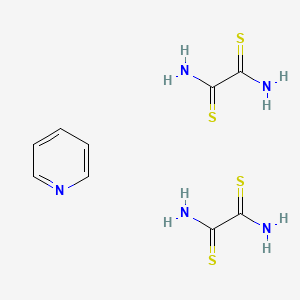

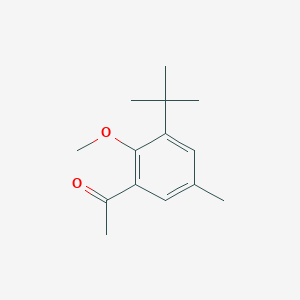

![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)

